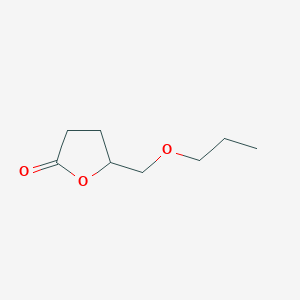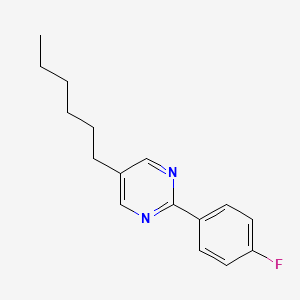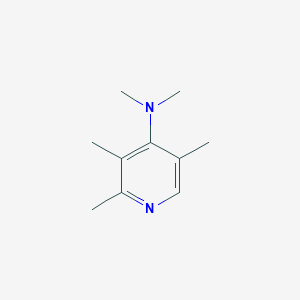
2-Ethylhexyl octylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl octylcarbamate is a chemical compound known for its versatile applications in various industries. It is an ester formed from the reaction of 2-ethylhexanol and octylcarbamic acid. This compound is primarily used in the formulation of personal care products, such as sunscreens and lotions, due to its excellent emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl octylcarbamate typically involves the esterification of 2-ethylhexanol with octylcarbamic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl octylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol and amine components.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Regeneration of 2-ethylhexanol and octylamine.
Substitution: Formation of substituted carbamates
Applications De Recherche Scientifique
2-Ethylhexyl octylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Incorporated in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of personal care products, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of 2-ethylhexyl octylcarbamate involves its interaction with cellular membranes, enhancing their permeability. This property makes it an effective carrier for active ingredients in drug delivery systems. The compound targets lipid bilayers, facilitating the transport of molecules across cell membranes .
Similar Compounds:
2-Ethylhexyl methoxycinnamate: Used in sunscreens for UV protection.
Octyl methoxycinnamate: Another sunscreen agent with similar properties.
2-Ethylhexyl salicylate: Used in sunscreens and personal care products.
Uniqueness: this compound stands out due to its superior emollient properties and its ability to enhance the permeability of cellular membranes. This makes it particularly valuable in the formulation of drug delivery systems and personal care products .
Propriétés
| 96163-10-9 | |
Formule moléculaire |
C17H35NO2 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
2-ethylhexyl N-octylcarbamate |
InChI |
InChI=1S/C17H35NO2/c1-4-7-9-10-11-12-14-18-17(19)20-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,18,19) |
Clé InChI |
QFWUSCYVEAQOER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)



